Cas no 2126161-51-9 (4,4-dimethyl-3-phenylpiperidine hydrochloride)

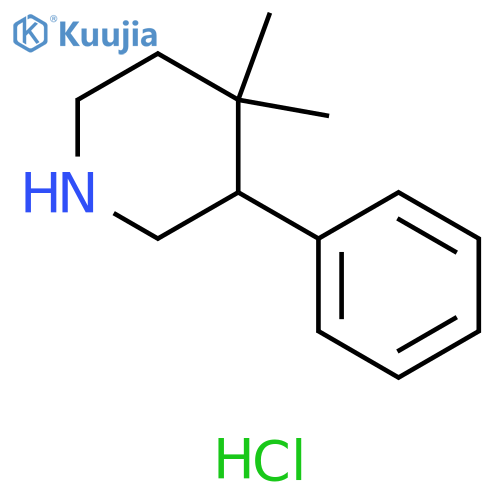

2126161-51-9 structure

商品名:4,4-dimethyl-3-phenylpiperidine hydrochloride

CAS番号:2126161-51-9

MF:C13H20ClN

メガワット:225.75760269165

CID:4639119

4,4-dimethyl-3-phenylpiperidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4,4-dimethyl-3-phenylpiperidine hydrochloride

-

- インチ: 1S/C13H19N.ClH/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H

- InChIKey: YLKPHQKTMBBCIO-UHFFFAOYSA-N

- ほほえんだ: CC1(CCNCC1C1C=CC=CC=1)C.Cl

4,4-dimethyl-3-phenylpiperidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-393332-0.1g |

4,4-dimethyl-3-phenylpiperidine hydrochloride |

2126161-51-9 | 95% | 0.1g |

$241.0 | 2023-11-13 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00872912-1g |

4,4-Dimethyl-3-phenylpiperidine hydrochloride |

2126161-51-9 | 95% | 1g |

¥5142.0 | 2023-03-31 | |

| Enamine | EN300-393332-0.25g |

4,4-dimethyl-3-phenylpiperidine hydrochloride |

2126161-51-9 | 95% | 0.25g |

$347.0 | 2023-11-13 | |

| Enamine | EN300-393332-0.5g |

4,4-dimethyl-3-phenylpiperidine hydrochloride |

2126161-51-9 | 95% | 0.5g |

$546.0 | 2023-11-13 | |

| Enamine | EN300-393332-10.0g |

4,4-dimethyl-3-phenylpiperidine hydrochloride |

2126161-51-9 | 95% | 10.0g |

$3007.0 | 2023-03-02 | |

| Aaron | AR01E8D4-250mg |

4,4-dimethyl-3-phenylpiperidine hydrochloride |

2126161-51-9 | 95% | 250mg |

$503.00 | 2025-02-10 | |

| Aaron | AR01E8D4-1g |

4,4-dimethyl-3-phenylpiperidine hydrochloride |

2126161-51-9 | 95% | 1g |

$987.00 | 2025-02-10 | |

| Aaron | AR01E8D4-100mg |

4,4-dimethyl-3-phenylpiperidine hydrochloride |

2126161-51-9 | 95% | 100mg |

$357.00 | 2025-02-10 | |

| A2B Chem LLC | AX42540-5g |

4,4-dimethyl-3-phenylpiperidine hydrochloride |

2126161-51-9 | 95% | 5g |

$2170.00 | 2024-04-20 | |

| Enamine | EN300-393332-5.0g |

4,4-dimethyl-3-phenylpiperidine hydrochloride |

2126161-51-9 | 95% | 5.0g |

$2028.0 | 2023-03-02 |

4,4-dimethyl-3-phenylpiperidine hydrochloride 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

2126161-51-9 (4,4-dimethyl-3-phenylpiperidine hydrochloride) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量